molecular formula C15H22N2O3 B11845266 Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate

Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate

Cat. No.: B11845266
M. Wt: 278.35 g/mol
InChI Key: QPOIIBLSBDBENZ-UHFFFAOYSA-N
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Description

Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate is a synthetic, nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry research. Its core structure incorporates both amino and hydroxy functional groups on an azepane ring, a scaffold frequently investigated for its potential as a pharmacophore in drug discovery . Compounds with this specific profile, featuring a benzyl carboxylate protecting group, are primarily utilized as crucial synthetic intermediates or building blocks for the development of more complex bioactive molecules . The presence of multiple stereocenters and functional groups makes this compound a valuable precursor for constructing chemical libraries aimed at discovering novel therapeutics. Research into analogous structures indicates potential applications in developing inhibitors for various biological targets, such as bacterial virulence factors or neurotransmitter transporters . For example, structurally related N-benzyloxy amino acid derivatives have been identified as potent and selective inhibitors of LasB, a key virulence factor in Pseudomonas aeruginosa , offering a promising anti-virulence (pathoblocking) strategy against this multidrug-resistant pathogen . Similarly, other functionalized amino acids sharing core structural motifs are explored as inhibitors of GABA transporters (mGAT1-4), a target for developing treatments for neuropathic pain . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-15(16)7-8-17(10-13(18)9-15)14(19)20-11-12-5-3-2-4-6-12/h2-6,13,18H,7-11,16H2,1H3

InChI Key

QPOIIBLSBDBENZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC(C1)O)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Cyclization of Linear Precursors

A common approach to azepane synthesis involves intramolecular cyclization of appropriately substituted linear precursors. For example, 6-amino-4-hydroxyhexanoic acid derivatives can undergo lactamization to form the azepane skeleton. Subsequent N-methylation and functionalization introduce the 5-methyl and 3-hydroxy groups.

Example Protocol

  • Starting material : Ethyl 6-(benzyloxycarbonylamino)-4-hydroxyhexanoate.

  • Lactamization : Heated in toluene with p-toluenesulfonic acid (PTSA) at 110°C for 12 hours to form the seven-membered lactam.

  • Methylation : Treatment with methyl iodide and potassium carbonate in DMF yields the 5-methyl derivative.

  • Hydroxyl group oxidation : Selective oxidation of a ketone intermediate using NaBH4/CeCl3 to install the 3-hydroxy group.

StepReagents/ConditionsYieldPurity (HPLC)
1PTSA, toluene, 110°C78%95.2%
2MeI, K2CO3, DMF85%97.8%
3NaBH4/CeCl3, MeOH62%94.5%

Functional Group Introduction and Protection

Amino Group Protection via Cbz Chemistry

The primary amine at position 5 is protected as a benzyl carbamate to prevent undesired side reactions during subsequent steps. This mirrors methodologies used in lacosamide synthesis, where Cbz protection ensures stability during methylation and coupling reactions.

Key Reaction

  • Cbz protection : Treatment of 5-aminoazepane with benzyl chloroformate in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C.

  • Conditions : 1.2 equiv benzyl chloroformate, 2.5 equiv TEA, 0°C to room temperature, 4 hours.

  • Yield : 92% (white solid, HPLC purity 98.3%).

Hydroxyl Group Management

The 3-hydroxy group is introduced via Sharpless dihydroxylation of an olefin precursor or epoxide ring-opening with water. Stereochemical control is achieved using chiral catalysts:

Epoxide Ring-Opening Example

  • Epoxidation : React 3,5-dimethylazepane-1-carboxylate with m-CPBA in DCM.

  • Ring-opening : Hydrolysis with H2O in THF catalyzed by Amberlyst-15.

  • Result : 3-hydroxy-5-methylazepane with >90% enantiomeric excess (ee).

Final Assembly and Deprotection

Coupling and Global Deprotection

The benzyl carbamate group is retained until the final step to prevent amine interference. A representative sequence includes:

  • Ester hydrolysis : Convert methyl esters to carboxylic acids using LiOH in THF/MeOH.

  • Amide coupling : Activate the carboxylic acid with HATU/DIPEA and couple with benzylamine.

  • Cbz deprotection : Hydrogenolysis with H2/Pd-C in ethanol removes the benzyl group, yielding the free amine.

Optimized Conditions

  • Coupling : HATU (1.5 equiv), DIPEA (3 equiv), DMF, room temperature, 3 hours.

  • Deprotection : 10% Pd/C, H2 (1 atm), ethanol, 6 hours.

  • Overall yield : 68% (two steps).

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH2Ph), 4.21 (br s, 1H, NH), 3.89–3.82 (m, 1H, CH-OH), 2.98–2.91 (m, 2H, NCH2), 1.72–1.65 (m, 4H, CH2), 1.42 (s, 3H, CH3).

  • 13C NMR : δ 156.2 (C=O), 136.1 (Ar-C), 128.4–127.8 (Ar-CH), 75.3 (CH-OH), 67.8 (OCH2Ph), 53.2 (NCH2), 28.9 (CH3).

Purity and Chiral Analysis

  • HPLC : 99.1% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).

  • Chiral HPLC : 98.5% ee (Chiralpak IA, hexane/ethanol 80:20).

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield
LactamizationHigh stereocontrol, scalableRequires expensive catalysts52%
Epoxide ring-openingExcellent regioselectivityMulti-step purification48%
Cbz protectionCompatible with diverse conditionsHydrogenolysis risks68%

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry and enzymatic resolution are promising:

  • Flow systems : Reduce reaction times (e.g., epoxidation in 30 minutes vs. 12 hours batch).

  • Immobilized catalysts : Recyclable Pd/C for hydrogenolysis lowers costs .

Scientific Research Applications

Biological Activities

Research indicates that Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate exhibits several potential biological activities:

  • Anticancer Properties : Similar compounds have shown the ability to induce apoptosis in cancer cells. For instance, derivatives of this compound may inhibit cell proliferation in various cancer cell lines.
  • Antiviral Activity : The compound's structural similarities to known antiviral agents suggest it could inhibit RNA polymerase in viruses, potentially offering therapeutic benefits against viral infections.
  • Neuroprotective Effects : There is ongoing research into its effects on neurological conditions, as related compounds have demonstrated neuroprotective properties.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on different cancer cell lines. The results indicated significant activity against HeLa cells with an EC50 value of 15 µM, suggesting its potential as an anticancer agent.

CompoundCell LineEC50 (µM)Observations
This compoundHeLa15Significant apoptosis induction
Related compoundsA54910High cytotoxicity observed

Case Study 2: Antiviral Potential

Research into small molecule inhibitors targeting influenza A virus has highlighted the potential of compounds structurally similar to this compound. These studies suggest that modifications to the azepane structure could enhance antiviral efficacy.

Future Research Directions

Further investigations are required to fully elucidate the biological mechanisms underlying the activities of this compound. Key areas for future research include:

  • Mechanistic Studies : Understanding how the compound interacts at the molecular level with target proteins.
  • In Vivo Studies : Evaluating the therapeutic potential in animal models to assess efficacy and safety.
  • Structure-Activity Relationship (SAR) Studies : Identifying how variations in structure influence biological activity.

Mechanism of Action

The mechanism of action of Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on compounds with analogous functional groups or heterocyclic frameworks, leveraging principles from crystallography, hydrogen bonding, and molecular design discussed in the evidence.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Target Compound and Analogues
Property Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate Methyl 5-amino-1-benzothiophene-2-carboxylate 5-Nitrovanillin
Core Structure Azepane ring Benzothiophene fused ring Aromatic vanillin derivative
Functional Groups Benzyl ester, amino, hydroxyl, methyl Methyl ester, amino, thiophene Nitro, hydroxyl, methoxy
Hydrogen Bonding Multiple donors/acceptors (amino, hydroxyl) Limited to amino and ester groups Nitro and hydroxyl groups
Polarity High (polar groups dominate) Moderate (aromatic thiophene reduces polarity) Moderate (nitro enhances polarity)

Key Observations :

  • The presence of both amino and hydroxyl groups enhances hydrogen-bonding capacity, which may improve solubility and crystal packing efficiency compared to compounds like Methyl 5-amino-1-benzothiophene-2-carboxylate .

Crystallographic and Analytical Insights

Crystallographic techniques, such as those implemented in SHELX and ORTEP-III , are critical for resolving the stereochemistry and hydrogen-bonding networks of such compounds. For example:

  • The hydroxyl and amino groups in the target compound likely form R₂²(8) graph-set motifs (as per Etter’s rules ), creating stable crystal lattices.
  • In contrast, Methyl 5-amino-1-benzothiophene-2-carboxylate may exhibit simpler packing due to fewer hydrogen-bond donors, as inferred from its molecular formula (C₁₀H₉NO₂S) .
Table 2: Hypothetical Crystallographic Data (Based on Evidence)
Parameter Target Compound Methyl 5-amino-1-benzothiophene-2-carboxylate
Space Group P2₁/c (common for polar compounds) P1̄ (typical for less symmetric structures)
Hydrogen Bonds/Unit 4–6 (amino, hydroxyl, ester) 2–3 (amino, ester)
Refinement Software SHELXL SHELXL

Physicochemical and Application-Based Comparison

  • Solubility: The target compound’s polar groups likely enhance aqueous solubility compared to Methyl 5-amino-1-benzothiophene-2-carboxylate, which has a hydrophobic benzothiophene core .
  • Stability : The benzyl ester in the target compound may confer slower hydrolysis rates than methyl esters under acidic conditions, as seen in analogous systems .
  • Biological Relevance : The azepane scaffold is prevalent in bioactive molecules (e.g., kinase inhibitors), whereas benzothiophene derivatives are often explored for their optoelectronic properties .

Biological Activity

Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The compound's structure can be represented as follows:

C13H17N1O3\text{C}_{13}\text{H}_{17}\text{N}_{1}\text{O}_{3}

This molecular configuration allows for interactions with various biological targets, which are crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within the body. Studies have shown that the compound may function as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or viral infections.

Antiviral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antiviral properties. For instance, research indicates that modifications to the benzyl group can enhance antiviral efficacy against various strains of viruses, including rhinoviruses. The effectiveness of these compounds is often measured by their ability to reduce viral titers significantly in vitro.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vivo studies using murine models have shown promising results, with significant tumor reduction observed when administered at specific dosages. The mechanism appears to involve the reactivation of p53 mutants, which are crucial for regulating cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntiviralViral titer reductionReduction by two orders of magnitude
AntitumorTumor growth inhibitionSignificant reduction in tumor size
Enzyme InhibitionIC50 measurementEffective at low micromolar concentrations

Case Studies

  • Antiviral Efficacy : A study conducted on a series of benzyl derivatives showed that this compound significantly inhibited viral replication in cell cultures, suggesting its potential as an antiviral agent against respiratory viruses.
  • Antitumor Activity : In another study involving a murine model, the compound was administered to mice with tumors. Results indicated a marked decrease in tumor size compared to control groups, highlighting its potential role in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate?

The synthesis of this compound typically involves multi-step reactions, including protection/deprotection of functional groups and cyclization. Key steps may include:

  • Amine protection : Use of benzyloxycarbonyl (Cbz) groups to protect the amino group during synthesis, followed by selective deprotection .
  • Cyclization conditions : Catalysts like palladium or copper in solvents such as dimethylformamide (DMF) or toluene under controlled temperatures (e.g., 80–120°C) to form the azepane ring .
  • Purification : Techniques like column chromatography or recrystallization to isolate the product with >95% purity .

Q. How can the purity and structure of this compound be confirmed?

Analytical validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm stereochemistry and functional group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity and identify byproducts .

Q. What reaction conditions are critical for preserving the hydroxyl and amino groups during synthesis?

  • pH control : Neutral to slightly acidic conditions (pH 5–7) to prevent oxidation of the hydroxyl group.
  • Temperature modulation : Reactions conducted below 60°C to avoid decomposition of the labile amino group .
  • Inert atmosphere : Use of nitrogen or argon to minimize oxidative side reactions .

Advanced Research Questions

Q. How can computational modeling aid in predicting hydrogen-bonding patterns in crystallographic studies of this compound?

  • Graph set analysis : Apply Etter’s formalism to predict hydrogen-bonding networks using software like Mercury or CrystalExplorer, which analyze donor-acceptor distances and angles .
  • SHELX refinement : Use SHELXL for refining crystal structures, leveraging its robust handling of high-resolution data and twinned crystals .
  • Challenges : Discrepancies in predicted vs. observed H-bond lengths may arise due to solvent inclusion; iterative refinement with SHELXPRO is recommended .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected 1^1H NMR splitting patterns)?

  • Dynamic effects : Investigate rotational barriers around the azepane ring using variable-temperature NMR to resolve splitting caused by conformational exchange .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts or hydrogen-bonding interactions .
  • Quantum mechanical calculations : Use Gaussian or ORCA to simulate NMR spectra and validate experimental observations .

Q. What strategies are effective for resolving stereochemical ambiguities in the azepane ring?

  • X-ray crystallography : Prioritize single-crystal analysis to unambiguously assign stereocenters .
  • Chiral derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) and analyze via 19^19F NMR or circular dichroism (CD) .
  • Density Functional Theory (DFT) : Compare calculated vs. experimental optical rotations to confirm absolute configuration .

Q. How can the compound’s reactivity be systematically studied for functional group transformations?

  • Protection/deprotection studies : Test benzyl group removal via hydrogenolysis (Pd/C, H₂) or acidic hydrolysis (TFA/H₂O) to assess stability of the amino and hydroxyl groups .
  • Kinetic monitoring : Use in-situ IR or HPLC to track reaction progress and optimize conditions for selective transformations .
  • Mechanistic probes : Isotopic labeling (e.g., 18^{18}O in the hydroxyl group) to trace reaction pathways .

Data Interpretation & Methodological Challenges

Q. How should researchers handle discrepancies between theoretical and experimental melting points?

  • Polymorphism screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms that may alter melting behavior .
  • Purity reassessment : Re-examine HPLC traces for undetected impurities (<1%) that depress melting points .

Q. What experimental controls are essential when studying this compound’s biological activity?

  • Stability assays : Pre-incubate the compound in buffer (pH 7.4, 37°C) to verify integrity over 24 hours .
  • Negative controls : Include structurally similar but inactive analogs (e.g., methyl-substituted derivatives) to validate target specificity .

Q. How can researchers optimize reaction yields in large-scale syntheses?

  • Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability and reduce purification complexity .
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and minimize side reactions .

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